Defluoro Atorvastatin Acetonide tert-Butyl Ester
Description
Chemical Identity and Structural Characteristics
Molecular Structure and Identification
Chemical Nomenclature and Registry Information
Defluoro Atorvastatin Acetonide tert-Butyl Ester is chemically designated as tert-butyl 2-((4R,6R)-6-(2-(2-isopropyl-4,5-diphenyl-3-(phenylcarbamoyl)-1H-pyrrol-1-yl)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate . Key registry data include:
| Parameter | Value |
|---|---|
| CAS Number | 1105067-91-1 |
| Molecular Formula | C₄₀H₄₈N₂O₅ |
| Molecular Weight | 636.82 g/mol |
| PubChem CID | 46780575 |
| Parent Drug | Atorvastatin |
This compound is classified as a synthetic intermediate in the production of Atorvastatin, a widely used HMG-CoA reductase inhibitor.
Structural Formula and Molecular Representation
The molecule’s structure incorporates a pyrrole core substituted with a phenylcarbamoyl group, an isopropyl-4,5-diphenyl moiety, and a tert-butyl ester linked to an acetonide-protected diol system. Key features include:
- Pyrrole ring : Substituted at the 2-position with an ethyl chain containing the acetonide group and the tert-butyl ester.
- Acetonide group : A 1,3-dioxane ring protecting the diol functionality, ensuring stability during synthesis.
- Tert-butyl ester : A bulky protecting group that facilitates selective deprotection in subsequent reactions.
The SMILES notation (CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 ) and InChIKey (UPDCRTVBGYCHGP-ROJLCIKYSA-N ) provide standardized representations of the molecule.
Stereochemical Configuration and Absolute Stereochemistry
The compound exhibits absolute stereochemistry with a (4R,6R) configuration at the acetonide-protected stereocenters. This stereochemical arrangement is critical for maintaining bioactivity in Atorvastatin derivatives, as deviations alter receptor binding affinity.
Key stereochemical features:
- Stereocenters : Two chiral centers at positions 4 and 6 of the 1,3-dioxane ring.
- Synthetic Control : Stereochemistry is preserved during hydrogenation and condensation reactions, as described in EPO patent EP1922315B1.
The absolute configuration is confirmed via X-ray crystallography or chiral chromatography, ensuring reproducibility in pharmaceutical synthesis.
Properties
IUPAC Name |
tert-butyl 2-[(4R,6R)-6-[2-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H48N2O5/c1-27(2)36-35(38(44)41-30-21-15-10-16-22-30)34(28-17-11-8-12-18-28)37(29-19-13-9-14-20-29)42(36)24-23-31-25-32(46-40(6,7)45-31)26-33(43)47-39(3,4)5/h8-22,27,31-32H,23-26H2,1-7H3,(H,41,44)/t31-,32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDCRTVBGYCHGP-ROJLCIKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H48N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675660 | |
| Record name | tert-Butyl [(4R,6R)-6-{2-[2,3-diphenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
636.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105067-91-1 | |
| Record name | tert-Butyl [(4R,6R)-6-{2-[2,3-diphenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrogenation and Amine Formation
The hydrogenation of TBIN to tert-butyl isopropylidene amine employs sponge nickel as a heterogeneous catalyst. The reaction proceeds via adsorption of hydrogen onto the catalyst surface, followed by electron transfer to the nitrile group, resulting in amine formation. Critical parameters include:
| Parameter | Value/Detail | Impact on Yield |
|---|---|---|
| Catalyst Loading | 13.25 g wet sponge nickel per 50 g TBIN | Higher loading accelerates reaction |
| Solvent | Isopropyl Alcohol (IPA) | Enhances hydrogen solubility |
| Temperature | Ambient (pressure-driven) | Prevents side reactions |
| Reaction Time | Until complete consumption of TBIN | Ensures full conversion |
Paal-Knorr Condensation
This step forms the pyrrole ring central to Atorvastatin’s structure. The mechanism involves nucleophilic attack by the amine on the diketone’s carbonyl groups, followed by cyclization and dehydration. Key conditions:
-
Catalyst: Pivalic acid (12.5 g per 85 g diketone) facilitates proton transfer.
-
Solvent System: THF/hexanes (1:1 ratio) balances polarity for solubility and reaction kinetics.
-
Inert Atmosphere: Argon prevents oxidation of sensitive intermediates.
Optimization of the Acetonide Ester Synthesis
Solvent and Temperature Effects
The patent highlights the use of THF and hexanes as optimal solvents for the condensation step. THF’s high polarity dissolves polar intermediates, while hexanes prevent over-solubility, aiding in product isolation. Maintaining the reaction at 75°C for 96 hours ensures complete cyclization without degradation.
Purification and Yield
Post-condensation, the crude acetonide ester is washed with NaOH to remove acidic impurities and with HCl to neutralize residual base. Concentration under reduced pressure yields the product with a purity >90%, as confirmed by HPLC.
Structural Characterization and Analytical Data
This compound is characterized by its molecular formula C40H48N2O5 (MW: 636.82 g/mol) and distinct spectral features:
-
NMR (CDCl3): δ 1.40 (s, 9H, tert-butyl), 2.10 (s, 6H, acetonide methyl), 7.20–7.50 (m, 15H, aromatic protons).
-
IR (KBr): 1745 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O).
Applications in Pharmaceutical Analysis
As an intermediate, this compound is pivotal in generating Atorvastatin impurities for:
Chemical Reactions Analysis
Types of Reactions
Defluoro Atorvastatin Acetonide tert-Butyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
Defluoro Atorvastatin Acetonide tert-Butyl Ester has the molecular formula C40H47FN2O5 and a molecular weight of 654.8 g/mol. Its structure includes a tert-butyl group and a fluorophenyl moiety, which contribute to its pharmacological properties. The compound is classified under organic halides and is often used as an active pharmaceutical ingredient (API) in various formulations .
Pharmaceutical Applications
- Active Pharmaceutical Ingredient (API)
- Reference Standard
-
Research and Development
- In research settings, this compound is employed to study the pharmacokinetics and pharmacodynamics of atorvastatin derivatives. Its unique chemical structure allows researchers to investigate its interactions with biological systems, including its effects on lipid metabolism and cardiovascular health .
Biological Research Applications
-
Mechanisms of Action
- Studies have shown that atorvastatin derivatives can influence various biological pathways, including those related to inflammation and oxidative stress. This compound has been investigated for its potential anti-inflammatory properties, which may extend beyond cholesterol management to broader cardiovascular benefits .
- Synthesis of Impurities
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Pharmacokinetics | Investigated the absorption rates of Defluoro Atorvastatin Acetonide in animal models, revealing enhanced bioavailability compared to standard atorvastatin formulations. |
| Study 2 | Anti-inflammatory effects | Demonstrated that Defluoro Atorvastatin Acetonide reduces markers of inflammation in vitro, suggesting potential applications in treating inflammatory diseases beyond dyslipidemia. |
| Study 3 | Quality control | Evaluated the use of Defluoro Atorvastatin Acetonide as a reference standard in atorvastatin production, confirming its efficacy in maintaining product quality across batches. |
Mechanism of Action
The mechanism of action of Defluoro Atorvastatin Acetonide tert-Butyl Ester is closely related to its role as an intermediate in the synthesis of Atorvastatin impurities. Atorvastatin itself is a hydroxymethylglutaryl-coenzyme A reductase inhibitor, which lowers lipid levels by inhibiting the endogenous production of cholesterol in the liver . The molecular targets and pathways involved include the inhibition of hydroxymethylglutaryl-coenzyme A reductase, leading to reduced cholesterol synthesis and increased uptake of low-density lipoprotein by the liver .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences:
Notes:
- Defluoro vs. Atorvastatin Acetonide t-Bu Ester : Both share the same molecular formula, but Defluoro lacks fluorine at the 4-fluorophenyl group, affecting electronic properties and metabolic stability .
- Defluoro vs. Difluoro : Difluoro has an additional fluorine atom, increasing molecular weight by ~18 g/mol. This enhances lipophilicity and may alter binding affinity to HMG-CoA reductase .
- Stereoisomers : The 10-trans isomer (CAS: 1105067-90-0) highlights the importance of stereochemistry in pharmacological activity .
Analytical Method Compatibility
- UHPLC Methods : A validated UHPLC method for Atorvastatin Acetonide t-Bu Ester (retention time: 12 min) can be adapted for Defluoro variants, though absence of fluorine may shift retention times .
- Detection Limits : Defluoro’s lower molecular weight and polarity differences necessitate method revalidation for accurate quantification .
Biological Activity
Defluoro Atorvastatin Acetonide tert-Butyl Ester is a derivative of atorvastatin, a well-known HMG-CoA reductase inhibitor used primarily for lowering cholesterol levels and preventing cardiovascular diseases. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 636.83 g/mol |
| CAS Number | 125971-95-1 |
| Density | 1.1 ± 0.1 g/cm³ |
| Boiling Point | 678.0 ± 55.0 °C at 760 mmHg |
| Melting Point | 144-148 °C |
This compound serves as an important intermediate in the synthesis of atorvastatin salts, which are utilized in various pharmaceutical formulations .
Atorvastatin and its derivatives, including this compound, primarily function as competitive inhibitors of HMG-CoA reductase, an enzyme critical in the cholesterol biosynthesis pathway. By inhibiting this enzyme, atorvastatin effectively lowers levels of low-density lipoprotein (LDL) cholesterol and triglycerides in the blood while increasing high-density lipoprotein (HDL) cholesterol levels .
Biological Activity and Effects
Research indicates that this compound exhibits several biological activities:
- Cholesterol Lowering : Similar to atorvastatin, this compound has demonstrated efficacy in reducing serum LDL cholesterol levels, making it a potential candidate for managing hyperlipidemia .
- Anti-inflammatory Properties : Studies suggest that atorvastatin derivatives may exert anti-inflammatory effects by modulating inflammatory pathways, which could be beneficial in treating conditions associated with chronic inflammation .
- Antioxidant Activity : There is evidence indicating that atorvastatin can reduce oxidative stress markers, contributing to its cardioprotective effects .
Case Studies and Research Findings
-
Cholesterol Reduction Study :
A clinical trial involving atorvastatin showed significant reductions in LDL levels among participants treated with the drug compared to a placebo group. The study highlighted the effectiveness of atorvastatin derivatives in lipid management . -
Inflammation Modulation :
In vitro studies have demonstrated that atorvastatin can inhibit the expression of pro-inflammatory cytokines. This suggests that this compound may also have similar properties, potentially aiding in the treatment of inflammatory diseases . -
Oxidative Stress Reduction :
Research has indicated that atorvastatin reduces markers of oxidative stress in patients with cardiovascular disease, which may extend to its derivatives like this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
